6-chloro-N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-carboxamide
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Overview
Description
6-chloro-N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-carboxamide is a complex organic compound that features a unique imidazo[1,2-a]pyridine scaffold. This structure is valuable in organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-carboxamide typically involves multi-step reactions. One common approach is the condensation of 2-aminopyridine with various aldehydes to form the imidazo[1,2-a]pyridine core. This is followed by chlorination and subsequent coupling with a carboxamide derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as high-throughput synthesis, use of catalysts, and controlled temperature and pressure to ensure high yield and purity. Techniques like continuous flow chemistry can also be employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
6-chloro-N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 6-chloro-N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-carboxamide exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular pathways and biological responses. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Pyridine carboxamides: Compounds with a pyridine carboxamide structure also show comparable chemical properties
Uniqueness
6-chloro-N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both imidazo[1,2-a]pyridine and pyridine carboxamide moieties. This combination imparts distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
6-chloro-N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O/c20-17-8-7-14(11-21-17)19(25)22-15-5-3-4-13(10-15)16-12-24-9-2-1-6-18(24)23-16/h3-5,7-8,10-12H,1-2,6,9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIDLLISMJIEJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC(=CC=C3)NC(=O)C4=CN=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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